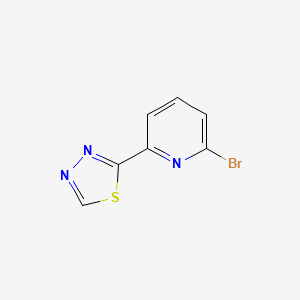
2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a bromopyridine moiety and a thiadiazole ring. This compound is of significant interest in medicinal chemistry and chemical biology due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole typically involves the reaction of 6-bromopyridine-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the corresponding thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Chemical Biology: It is used as a building block for the synthesis of various bioactive molecules and as a probe to study biological processes.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a component in photovoltaic devices.
作用機序
The mechanism of action of 2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking downstream signaling pathways that promote cell growth and survival . The compound may also induce apoptosis in cancer cells by activating caspase-dependent pathways .
類似化合物との比較
Similar Compounds
2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile: This compound has a similar bromopyridine moiety but differs in the presence of a nitrile group instead of a thiadiazole ring.
(6-Bromopyridin-2-yl)methanol: This compound contains a hydroxymethyl group instead of a thiadiazole ring.
Uniqueness
2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole is unique due to the presence of both a bromopyridine moiety and a thiadiazole ring, which confer distinct electronic and steric properties. These features make it a versatile building block for the synthesis of various bioactive molecules and materials.
特性
分子式 |
C7H4BrN3S |
|---|---|
分子量 |
242.10 g/mol |
IUPAC名 |
2-(6-bromopyridin-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H4BrN3S/c8-6-3-1-2-5(10-6)7-11-9-4-12-7/h1-4H |
InChIキー |
ZDBPGXFOJVMVAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)Br)C2=NN=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone](/img/structure/B13926011.png)


![2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13926038.png)
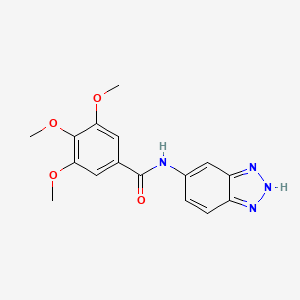
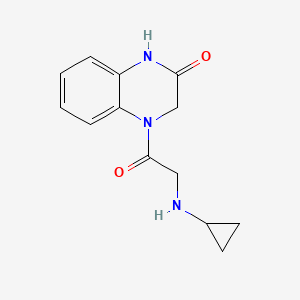

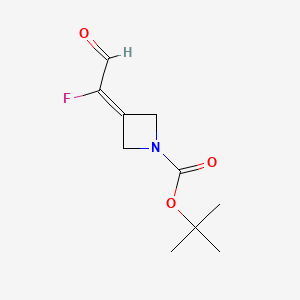

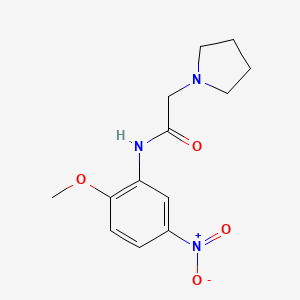
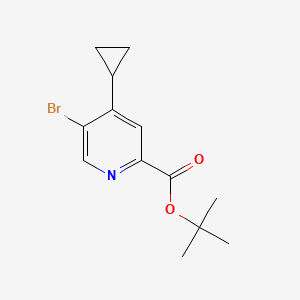

![1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one](/img/structure/B13926081.png)
![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13926082.png)
